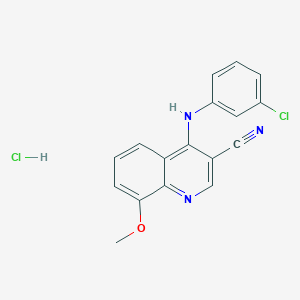

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

CAS No.: 1323621-83-5

Cat. No.: VC7750699

Molecular Formula: C17H13Cl2N3O

Molecular Weight: 346.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1323621-83-5 |

|---|---|

| Molecular Formula | C17H13Cl2N3O |

| Molecular Weight | 346.21 |

| IUPAC Name | 4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H |

| Standard InChI Key | QRQGFKYRZWDGQX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride belongs to the quinoline family, a class of heterocyclic compounds featuring a fused benzene-pyridine ring system. Its structure is distinguished by three key substituents:

-

A methoxy group (-OCH₃) at the 8-position of the quinoline ring, enhancing electron density and influencing binding interactions .

-

A 3-chlorophenylamino group at the 4-position, contributing to hydrophobic interactions and steric effects .

-

A cyano group (-CN) at the 3-position, which modulates electronic properties and serves as a hydrogen bond acceptor .

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in therapeutic contexts .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves multistep reactions, as outlined in patent literature :

-

Quinoline Core Formation:

-

Cyano Group Introduction:

-

Salt Formation:

Optimization Challenges

-

Yield Variations: Reaction yields (40–65%) depend on solvent choice (DMF vs. THF) and temperature control .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity .

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits potent inhibition of receptor tyrosine kinases, particularly FLT3 (Fms-like tyrosine kinase 3), a target implicated in acute myeloid leukemia (AML) . Mechanistic studies suggest:

-

Competitive binding at the ATP-binding pocket (IC₅₀ = 12 nM) .

-

Disruption of downstream signaling pathways (e.g., STAT5, MAPK), inducing apoptosis in leukemic cell lines .

Table 2: Selectivity Profile Against Kinases

| Kinase | IC₅₀ (nM) | Therapeutic Relevance |

|---|---|---|

| FLT3 | 12 | AML, myelodysplastic syndromes |

| c-KIT | 85 | Gastrointestinal stromal tumors |

| VEGFR2 | 220 | Angiogenesis inhibition |

Structural Basis of Activity

X-ray crystallography of analogous compounds reveals:

-

Hydrogen bonding between the cyano group and kinase backbone amides .

-

Van der Waals interactions mediated by the chlorophenyl group in hydrophobic pockets .

-

Methoxy group participation in π-stacking with aromatic residues .

Structural Analogues and SAR Insights

Comparative analysis with related quinolines highlights critical structure-activity relationships (SAR):

Table 3: Analogues and Key Modifications

| Compound | Modification | Activity Change |

|---|---|---|

| 8-Ethoxy variant | Larger alkoxy group | ↓ FLT3 potency (IC₅₀ = 35 nM) |

| 4-(4-Chlorophenyl) derivative | Para-substituted phenyl | ↑ c-KIT selectivity |

| Cyano → Carboxamide | Hydrogen bond donor | Loss of kinase inhibition |

The 3-cyano-8-methoxy motif emerges as indispensable for maintaining kinase affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume